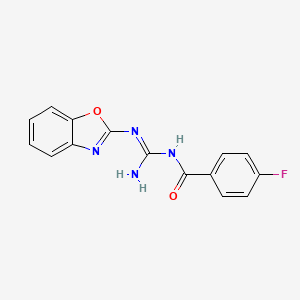
N-Benzooxazol-2-yl-N'-(4-fluoro-benzoyl)-guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine: is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a benzooxazole ring and a 4-fluoro-benzoyl group attached to the guanidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine typically involves the following steps:
Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of 4-Fluoro-Benzoyl Group: The 4-fluoro-benzoyl group can be introduced through acylation reactions using 4-fluorobenzoyl chloride and a suitable base such as triethylamine.
Guanidine Formation: The final step involves the reaction of the benzooxazole derivative with a guanidine precursor, such as cyanamide or guanidine hydrochloride, under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the 4-fluoro-benzoyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
Chemistry: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Industry: In the industrial sector, N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine involves its interaction with molecular targets such as enzymes or receptors. The benzooxazole ring and the 4-fluoro-benzoyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
類似化合物との比較
N-Benzoylguanidine: Similar structure but lacks the benzooxazole ring.
N-(4-Fluorobenzoyl)guanidine: Similar structure but lacks the benzooxazole ring.
Benzooxazol-2-yl-guanidine: Similar structure but lacks the 4-fluoro-benzoyl group.
Uniqueness: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is unique due to the presence of both the benzooxazole ring and the 4-fluoro-benzoyl group, which confer distinct chemical and biological properties
特性
分子式 |
C15H11FN4O2 |
|---|---|
分子量 |
298.27 g/mol |
IUPAC名 |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H11FN4O2/c16-10-7-5-9(6-8-10)13(21)19-14(17)20-15-18-11-3-1-2-4-12(11)22-15/h1-8H,(H3,17,18,19,20,21) |
InChIキー |
LNDDBTUAMXKZQK-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)
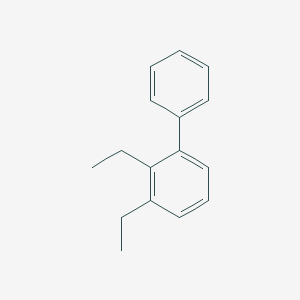
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
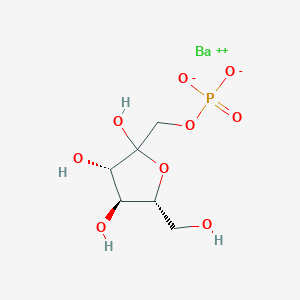
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
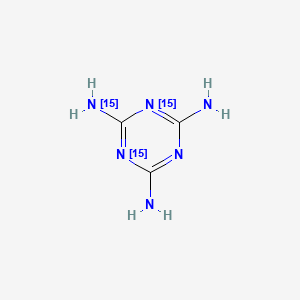

![3-[(2E)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B13824651.png)
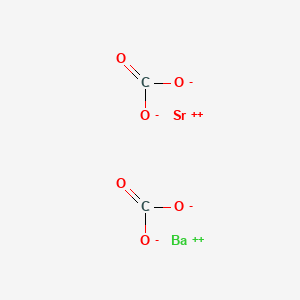
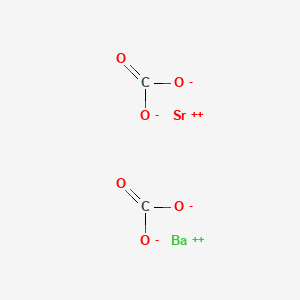
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
